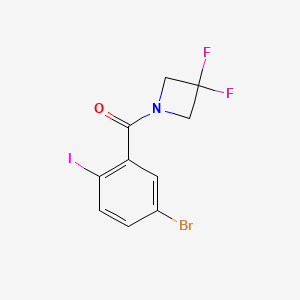

(5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone

Description

The compound (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone features a methanone core bridged between a 5-bromo-2-iodophenyl group and a 3,3-difluoro-azetidine ring. The azetidine moiety, a four-membered nitrogen-containing ring with two fluorine atoms at the 3-position, introduces conformational rigidity and electron-withdrawing effects.

Properties

IUPAC Name |

(5-bromo-2-iodophenyl)-(3,3-difluoroazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF2INO/c11-6-1-2-8(14)7(3-6)9(16)15-4-10(12,13)5-15/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQIUTRRWCLDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)I)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-iodo-benzene and 3,3-difluoro-azetidine. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of halogenated organic molecules on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique chemical structure may offer advantages in drug design and development, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone involves its interaction with specific molecular targets. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes and receptors. The compound may act by modulating the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Methanone Core

Key Observations :

Physicochemical and Thermal Properties

- Thermal Stability: Gem-diol and ketone analogs stabilized by hydrogen bonds (e.g., di(1H-tetrazol-5-yl) methanone oxime) decompose at 247–289°C . The target compound’s difluoro-azetidine likely increases thermal stability due to reduced ring strain and strong C-F bonds.

- Solubility: The 3,3-difluoro-azetidine’s polarity may improve aqueous solubility compared to non-fluorinated azetidines (e.g., compound 31 in , which uses a fluorophenyl group but lacks azetidine).

Spectroscopic Characterization

- NMR and Mass Spectrometry: Similar methanones (e.g., ) are characterized by distinct aryl proton resonances (δ 7.2–8.0 ppm in ¹H NMR) and molecular ion peaks in MS. The target compound’s fluorine atoms would split signals in ¹⁹F NMR, while bromo and iodo substituents contribute isotopic patterns in mass spectra.

Biological Activity

The compound (5-Bromo-2-iodo-phenyl)-(3,3-difluoro-azetidin-1-yl)-methanone is a synthetic organic molecule characterized by the presence of halogen atoms (bromine, iodine, and fluorine) which significantly influence its chemical properties and biological activity. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a bromo and iodo substituent on a phenyl ring, along with a difluoro azetidine moiety. The unique combination of these halogens is expected to enhance its biological interactions.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The halogen atoms can influence the binding affinity to various enzymes and receptors, potentially modulating their activity.

- Cell Signaling Pathways : The compound may interfere with cell signaling pathways, leading to altered cellular responses such as apoptosis or proliferation.

- Antimicrobial and Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.

Anticancer Activity

Research has shown that compounds similar to this compound possess significant anticancer properties. For instance:

- Cytotoxicity Assays : Compounds with halogen substitutions have demonstrated IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and U937 (monocytic leukemia) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.48 |

| 5b | U937 | 0.78 |

| Reference | Doxorubicin | 1.93 |

Antimicrobial Activity

The presence of halogens in organic compounds often enhances their antimicrobial properties. Studies indicate that similar compounds exhibit effective inhibition against bacterial strains, although specific data for this compound remains limited.

Case Studies

- Study on Halogenated Compounds : A study demonstrated that halogenated derivatives showed enhanced apoptosis induction in cancer cells through increased caspase activity . This suggests that this compound could similarly promote apoptotic pathways.

- Comparative Analysis with Doxorubicin : In comparative studies with doxorubicin, derivatives containing similar structural motifs exhibited higher cytotoxicity against MCF-7 cells . This positions the compound as a candidate for further development in anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.